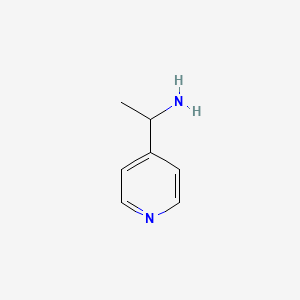

1-(4-Pyridyl)ethylamine

Descripción general

Descripción

1-(4-Pyridyl)ethylamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, 1-(4-Pyridyl)ethylamine is often produced by catalytic hydrogenation of 4-cyanopyridine. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 4-pyridinemethanol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Pyridinecarboxylic acid.

Reduction: 4-Pyridinemethanol.

Substitution: Depending on the nucleophile, various substituted pyridines.

Aplicaciones Científicas De Investigación

1-(4-Pyridyl)ethylamine has numerous applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions[][1].

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 1-(4-Pyridyl)ethylamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

1-(4-Pyridyl)ethylamine can be compared with other similar compounds such as:

- 4-(Aminomethyl)pyridine

- 2-(1-Aminoethyl)pyridine

- 4-(2-Aminoethyl)pyridine

Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile ligand in coordination chemistry and as an intermediate in various synthetic pathways .

Actividad Biológica

1-(4-Pyridyl)ethylamine is a chiral amine with significant biological activity, primarily due to its structural similarity to neurotransmitters. This compound has been the focus of various studies investigating its potential therapeutic applications, including neuroprotective effects, interactions with neurotransmitter systems, and its role as a precursor in pharmaceutical synthesis.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- Structure : It consists of a pyridine ring attached to an ethylamine group, contributing to its reactivity and biological properties.

This compound interacts with various biological targets, including enzymes and receptors, which can modulate their activity. Its mechanisms can be categorized as follows:

- Receptor Interaction : The compound acts as a ligand for multiple receptors, influencing neurotransmitter systems.

- Enzymatic Modulation : It may function as an inhibitor or activator of specific enzymes, impacting biochemical pathways crucial for cellular functions.

Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities:

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage, potentially offering benefits in neurodegenerative diseases.

- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through various pathways.

- Antidiabetic Properties : Some research suggests potential efficacy in managing blood glucose levels.

- Antimicrobial Effects : Its derivatives have demonstrated activity against various pathogens, indicating potential use in treating infections.

Neuroprotective Studies

A study explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound reduced cell death and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Anticancer Research

In vitro studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties. A notable study reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects.

Comparative Analysis of Related Compounds

The following table summarizes key properties and biological activities of this compound compared to its enantiomers and related compounds:

| Compound Name | Molecular Formula | Key Properties | Biological Activity |

|---|---|---|---|

| This compound | C₇H₁₀N₂ | Chiral amine; neuroactive | Neuroprotective, anticancer |

| (R)-1-(4-Pyridyl)ethylamine | C₇H₁₀N₂ | Enantiomer with distinct properties | Potentially different receptor interactions |

| (S)-1-(4-Pyridyl)ethylamine | C₇H₁₀N₂ | Enantiomer; studied for specific activities | Antidiabetic, neuroprotective |

| 4-(1-Aminoethyl)pyridine | C₇H₈N₂ | Similar structure; used as a neuroactive agent | Neuroactive |

Propiedades

IUPAC Name |

1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950525 | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50392-78-4, 27854-96-2 | |

| Record name | 50392-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the stereochemistry of 1-(4-Pyridyl)ethylamine and its pharmacokinetic implications?

A1: This research paper focuses on a novel anticonvulsant drug candidate, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, which incorporates the this compound moiety. Crucially, this compound possesses a chiral center, leading to the existence of enantiomers. The study utilizes chiral liquid chromatography to successfully separate and analyze these enantiomers []. Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial. This is because enantiomers can potentially exhibit different pharmacological activities, metabolic pathways, and toxicity profiles. The study's findings highlight the significance of stereoselectivity in drug development and emphasize the need for individual enantiomer analysis, especially for compounds like those incorporating this compound, to ensure safer and more effective therapeutic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.